molecular formula C13H11NaO5 B14449717 sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate CAS No. 73698-64-3

sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate

Katalognummer: B14449717
CAS-Nummer: 73698-64-3
Molekulargewicht: 270.21 g/mol
InChI-Schlüssel: RKJWTOINXGFUQL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate is a chemical compound with the molecular formula C13H11NaO5 and a molecular weight of 270.21 g/mol . This compound is characterized by the presence of a benzofuran ring, a methoxy group, and a butanoate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Butanoate Moiety: The butanoate moiety can be introduced through esterification reactions involving butanoic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate: Unique due to its specific substitution pattern on the benzofuran ring.

    Sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxopentanoate: Similar structure but with a different length of the carbon chain.

    This compound: Similar structure but with different substituents on the benzofuran ring.

Uniqueness

This compound is unique due to its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

73698-64-3

Molekularformel

C13H11NaO5

Molekulargewicht

270.21 g/mol

IUPAC-Name

sodium;4-(7-methoxy-1-benzofuran-5-yl)-4-oxobutanoate

InChI

InChI=1S/C13H12O5.Na/c1-17-11-7-9(10(14)2-3-12(15)16)6-8-4-5-18-13(8)11;/h4-7H,2-3H2,1H3,(H,15,16);/q;+1/p-1

InChI-Schlüssel

RKJWTOINXGFUQL-UHFFFAOYSA-M

Kanonische SMILES

COC1=C2C(=CC(=C1)C(=O)CCC(=O)[O-])C=CO2.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.